Furo[3,2-G]benzoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzofuro[6,7-d]oxazole is a heterocyclic compound that features a fused benzofuran and oxazole ring system. This unique structure imparts a range of interesting chemical and biological properties, making it a subject of significant interest in various fields of research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzofuro[6,7-d]oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminophenol with 2-bromoacetophenone, followed by cyclization to form the benzofuran ring. The oxazole ring is then formed through further cyclization reactions .
Industrial Production Methods: Industrial production of Benzofuro[6,7-d]oxazole may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yield catalysts and continuous flow reactors to ensure efficient and cost-effective synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: Benzofuro[6,7-d]oxazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzofuran and oxazole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed: The major products formed from these reactions include various substituted benzofuro[6,7-d]oxazole derivatives, which can exhibit different biological and chemical properties .
Wissenschaftliche Forschungsanwendungen
Benzofuro[6,7-d]oxazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Benzofuro[6,7-d]oxazole derivatives are explored for their potential as therapeutic agents.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals
Wirkmechanismus
The mechanism of action of Benzofuro[6,7-d]oxazole involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific derivative and its application .
Vergleich Mit ähnlichen Verbindungen
Benzofuran: Shares the benzofuran ring but lacks the oxazole ring.
Oxazole: Contains the oxazole ring but lacks the benzofuran ring.
Benzothiophene: Similar structure but with a sulfur atom replacing the oxygen in the furan ring.
Uniqueness: Benzofuro[6,7-d]oxazole is unique due to its fused ring system, which combines the properties of both benzofuran and oxazole. This fusion results in enhanced biological activity and chemical reactivity, making it a valuable compound in various research fields .
Eigenschaften
CAS-Nummer |
25885-39-6 |
---|---|
Molekularformel |
C9H5NO2 |
Molekulargewicht |
159.14 g/mol |
IUPAC-Name |
furo[3,2-g][1,3]benzoxazole |
InChI |
InChI=1S/C9H5NO2/c1-2-7-9(12-5-10-7)8-6(1)3-4-11-8/h1-5H |
InChI-Schlüssel |
UATAEFFLDHCSJF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C3=C1C=CO3)OC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.